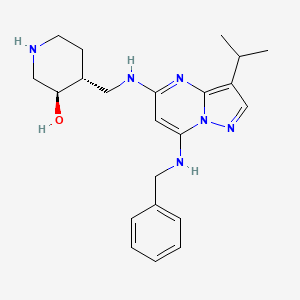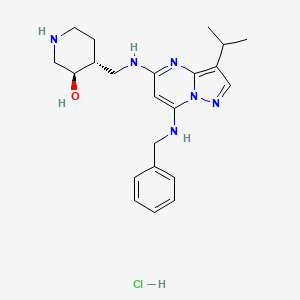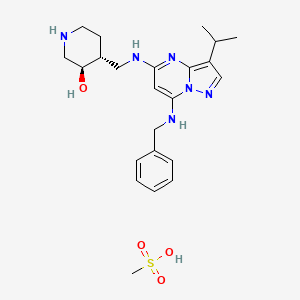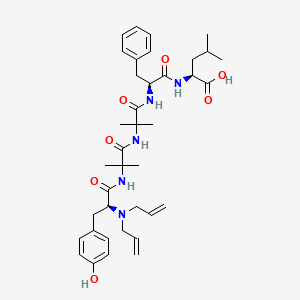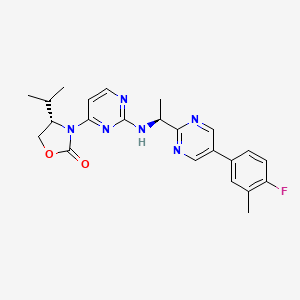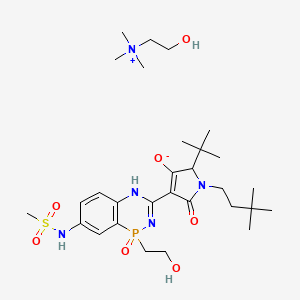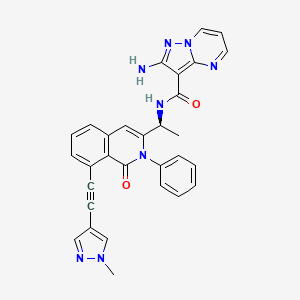
Eganelisib
Übersicht
Beschreibung
Eganelisib, also known as IPI-549, is an experimental drug being investigated as a possible treatment for cancer . It is a highly selective phosphoinositide 3-kinase inhibitor, which works by inhibiting the enzyme PIK3CG . This disrupts the PI3K/AKT/mTOR signaling pathway, which plays important roles in the development of cancer .
Molecular Structure Analysis
The molecular structure of Eganelisib is complex, with a formula of C30H24N8O2 . It includes a variety of functional groups and rings, which contribute to its ability to inhibit the PIK3CG enzyme and disrupt the PI3K/AKT/mTOR signaling pathway .
Chemical Reactions Analysis
Eganelisib, as a highly selective phosphoinositide 3-kinase inhibitor, works by inhibiting the enzyme PIK3CG . This disrupts the PI3K/AKT/mTOR signaling pathway, which plays important roles in the development of cancer . The exact chemical reactions involved in this process are complex and involve multiple steps.
Physical And Chemical Properties Analysis
While specific physical and chemical properties of Eganelisib were not found, it’s known that the drug has a molar mass of 528.576 g·mol−1 . More detailed properties like solubility, stability, and reactivity would typically be determined during the drug development process.
Wissenschaftliche Forschungsanwendungen
Application in Advanced Solid Tumors
Scientific Field
This application falls under the field of Oncology .
Summary of the Application
IPI-549 is used as a monotherapy and in combination with an anti-PD-1 antibody in subjects with advanced solid tumors .
Methods of Application
This application involves a multi-part Phase 1/1b open-label trial. The trial begins with monotherapy dose escalation cohorts consisting of an accelerated dose escalation phase followed by a standard phase with a 3+3 design .
Results or Outcomes
Inhibition of PI3K-γ by IPI-549 enhanced antitumor immune responses and inhibited tumor growth in syngeneic solid tumor preclinical models .
Application in Triple-Negative Breast Cancer (TNBC)
Scientific Field
This application is in the field of Breast Cancer Research .
Summary of the Application
IPI-549 is combined with front-line treatments in patients with Triple-Negative Breast Cancer .
Methods of Application
IPI-549 is administered in combinations with Tecentriq and Abraxane (nab-paclitaxel) in front-line triple negative breast cancer (TNBC) .
Results or Outcomes
The primary objective of the study is to evaluate the complete response (CR) rate per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 following combination treatment with IPI-549 and front-line treatment in patients with TNBC .
Application in Renal Cell Carcinoma (RCC)
Scientific Field
This application is in the field of Renal Cell Carcinoma Research .
Summary of the Application
IPI-549 is combined with front-line treatments in patients with Renal Cell Carcinoma .
Methods of Application
IPI-549 is administered in combination with Tecentriq and Avastin (bevacizumab) in front-line renal cell cancer (RCC) .
Results or Outcomes
The primary objective of the study is to evaluate the complete response (CR) rate per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 following combination treatment with IPI-549 and front-line treatment in patients with RCC .
Application in Overcoming Resistance to Immune Checkpoint Blockade
Scientific Field
This application falls under the field of Immunotherapy .
Summary of the Application
IPI-549 has been used to reshape tumor immune microenvironments and promote cytotoxic T-cell-mediated tumor regression . It is particularly useful in overcoming resistance to immune checkpoint blockade in certain tumors .
Methods of Application
This involves combining anti-PD-1 or anti-CTLA4 therapies with PI3K-γ inhibition via IPI-549 .
Results or Outcomes
The combination of IPI-549 with immune checkpoint inhibitors has shown promising results in overcoming resistance and promoting tumor regression .
Application in Polarization of Immune Suppressive Myeloid Cells
Scientific Field
This application is in the field of Immunology .
Summary of the Application
IPI-549 plays a role in the polarization of immune suppressive myeloid cells in the tumor microenvironment .
Methods of Application
This involves the use of IPI-549 to inhibit PI3K-γ, thereby affecting the polarization of myeloid cells .
Results or Outcomes
Application in Overcoming Resistance to Immune Checkpoint Blockade in 4T1 and B16GM Tumors
Summary of the Application
IPI-549 has been used to overcome resistance to immune checkpoint blockade in 4T1 and B16GM tumors .
Methods of Application
This involves combining anti-PD1 therapies with PI3K-γ inhibition via IPI-549 for 14 days .
Results or Outcomes
Treatment of ICB-resistant 4T1 and B16GM tumor-bearing mice with IPI-549 and anti-PD1 led to significant antitumor activity and an increased CD8+/T-reg cell ratio .
Safety And Hazards
Eganelisib has been evaluated for safety and tolerability in clinical trials . The most common treatment-related grade ≥3 toxicities with monotherapy were increased alanine aminotransferase (ALT; 18%), aspartate aminotransferase (AST; 18%), and alkaline phosphatase (5%) . No dose-limiting toxicities occurred in the first 28 days .
Zukünftige Richtungen
Eganelisib is currently being developed by Infinity Pharmaceuticals . As of 2021, the company planned to initiate a frontline metastatic triple-negative breast cancer (mTNBC) randomized, double-blind, pivotal trial by the end of 2022 . They also planned to initiate a platform study to evaluate the clinical benefit of Eganelisib across various solid tumor indications .
Eigenschaften
IUPAC Name |
2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMALORDVCFWKV-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336580 | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eganelisib | |
CAS RN |
1693758-51-8 | |
| Record name | Eganelisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1693758518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPI-549 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EGANELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF5155FMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)
![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)
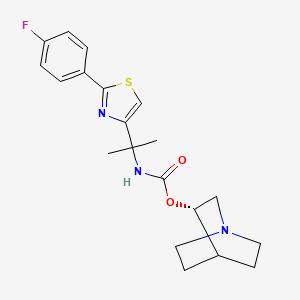
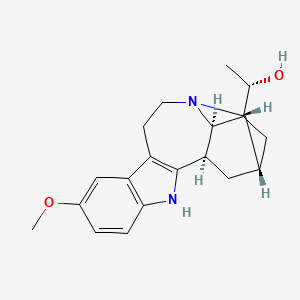

![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)
